molecular formula C16H16BrN3O3 B5012515 2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide

2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5012515
M. Wt: 378.22 g/mol
InChI Key: CXRINPODNWAEBE-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide” is a chemical compound with a molecular weight of 273.09 . It is a solid at room temperature .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 273.09 . More specific physical and chemical properties are not provided in the retrieved sources.

Safety and Hazards

The compound “2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide” has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-bromo-N-[1-(4-nitroanilino)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-11(19-16(21)14-4-2-3-5-15(14)17)10-18-12-6-8-13(9-7-12)20(22)23/h2-9,11,18H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRINPODNWAEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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